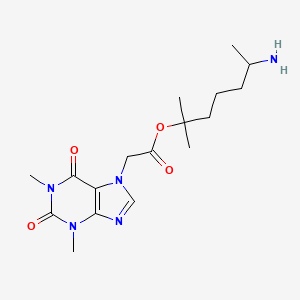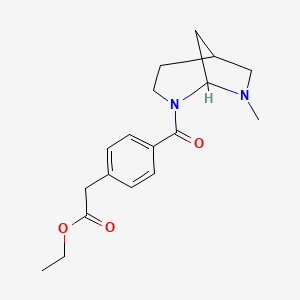
4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride is a complex organic compound that features a chlorinated aromatic ring and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride typically involves multiple steps One common method includes the nucleophilic substitution reaction where a chlorinated aromatic compound reacts with a thiol in the presence of a base to form the thioether linkage
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.
Scientific Research Applications
4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylthioacetic acid
- 4,4’-Dichlorodiphenyl sulfone
- 2-Chlorophenol
Uniqueness
4-Chloro-2-((p-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)aniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
101831-51-0 |
|---|---|
Molecular Formula |
C17H21Cl3N2S |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
3-[4-chloro-2-(4-chlorophenyl)sulfanylanilino]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H20Cl2N2S.ClH/c1-21(2)11-3-10-20-16-9-6-14(19)12-17(16)22-15-7-4-13(18)5-8-15;/h4-9,12,20H,3,10-11H2,1-2H3;1H |
InChI Key |
QQPCCWHFAZHBMI-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCNC1=C(C=C(C=C1)Cl)SC2=CC=C(C=C2)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


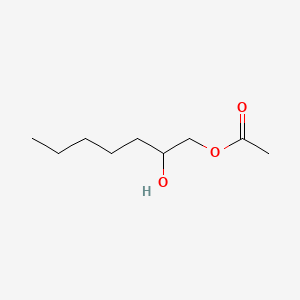
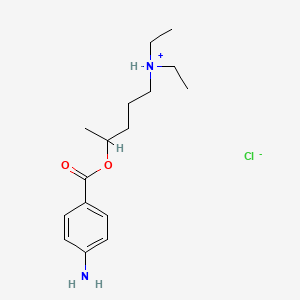
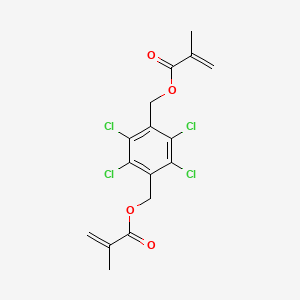
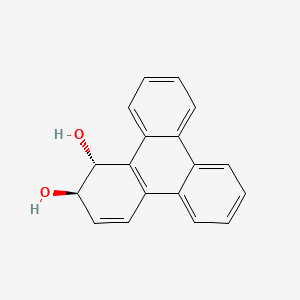

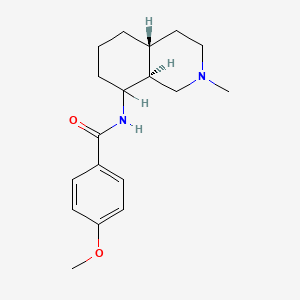
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)
![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)
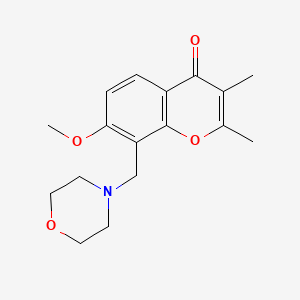
![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
